Lipophilicity (LogP) and Polar Surface Area (tPSA) Comparison with 3-Methyl-Substituted Analog
The unsubstituted 1-oxa-3,8-diazaspiro[4.6]undecan-2-one exhibits significantly lower lipophilicity and a distinct polar surface area compared to its N-methylated analog, 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one (CAS 1308384-30-6) . These differences directly impact membrane permeability and solubility, critical parameters for drug candidate selection .
| Evidence Dimension | Calculated LogP and tPSA |
|---|---|
| Target Compound Data | LogP = 0.2385, tPSA = 50.36 Ų |
| Comparator Or Baseline | 3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one: LogP = 1.81, tPSA = 78.5 Ų |
| Quantified Difference | Target compound is less lipophilic by ~1.57 LogP units and has a smaller polar surface area by ~28.1 Ų. |
| Conditions | Computational prediction (standardized in silico models); experimental values not reported. |
Why This Matters
A lower LogP suggests improved aqueous solubility and potentially reduced non-specific binding, while a smaller tPSA may favor passive membrane diffusion, directly influencing lead optimization decisions.
